N-(4-ethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Overview
Description
N-(4-ethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, also known as EMA401, is a drug candidate that has been extensively studied for its potential use in treating chronic pain. The compound was first synthesized in 2009 and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety.
Mechanism of Action
N-(4-ethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide works by selectively blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is found in high levels in damaged nerves and plays a key role in the development and maintenance of neuropathic pain. By blocking the AT2R, this compound is able to reduce pain signaling and provide relief from chronic pain.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to be highly selective for the AT2R and has minimal effects on other receptors in the body. The compound has also been shown to be well-tolerated and safe in animal models. In clinical trials, this compound has demonstrated significant pain relief in patients with neuropathic pain, with few side effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is its high selectivity for the AT2R, which makes it a promising candidate for the treatment of neuropathic pain. However, one limitation is that the compound has not yet been approved for clinical use and is still undergoing clinical trials. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-(4-ethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. One area of focus is the optimization of the compound to improve its efficacy and reduce side effects. Another area of research is the development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of the drug. Finally, further clinical trials are needed to evaluate the long-term safety and efficacy of this compound in treating chronic pain.
Scientific Research Applications
N-(4-ethylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its potential use as a treatment for chronic pain, specifically neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide and is often resistant to traditional pain medications.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-16-8-10-18(11-9-16)23-20(25)15-27-21-22-12-13-24(21)14-17-6-4-5-7-19(17)26-2/h4-13H,3,14-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJCLEVQGUUKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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